molecular formula C22H16BrI2N3O B12056756 N'-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide

N'-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide

Cat. No.: B12056756
M. Wt: 672.1 g/mol
InChI Key: MUCLJHSYZMLDSH-LGJNPRDNSA-N
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Description

N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is a complex organic compound with the molecular formula C22H16BrI2N3O. It is a member of the hydrazide family, characterized by the presence of a hydrazone linkage. This compound is notable for its unique structure, which includes bromine and iodine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazone linkage through the reaction of a hydrazide with an aldehyde or ketone. In this case, 3-bromobenzaldehyde reacts with 3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazines.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazines. Substitution reactions can result in the replacement of halogen atoms with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of bromine and iodine atoms may contribute to its reactivity and potential biological activities. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
  • N’-(2,6-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
  • N’-(4-Chlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide

Uniqueness

N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is unique due to the presence of both bromine and iodine atoms in its structure

Properties

Molecular Formula

C22H16BrI2N3O

Molecular Weight

672.1 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide

InChI

InChI=1S/C22H16BrI2N3O/c23-15-3-1-2-14(10-15)13-26-27-22(29)8-9-28-20-6-4-16(24)11-18(20)19-12-17(25)5-7-21(19)28/h1-7,10-13H,8-9H2,(H,27,29)/b26-13+

InChI Key

MUCLJHSYZMLDSH-LGJNPRDNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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